molecular formula C15H16N4O3 B2765111 8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-52-1

8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2765111
CAS No.: 476480-52-1
M. Wt: 300.318
InChI Key: CRINLIITPJQNAH-UHFFFAOYSA-N
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Description

8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and benzyl compounds. Common synthetic routes may involve:

    Alkylation: Introduction of the benzyl group through alkylation reactions.

    Hydroxylation: Introduction of the hydroxyl group using oxidizing agents.

    Methylation: Addition of methyl groups using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

    Catalysts: Use of catalysts to speed up the reaction.

    Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure optimal reaction conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Solvents: Organic solvents like methanol, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or bind to specific receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

Uniqueness

8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other purine derivatives. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-9H-purine-2,6,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-9-4-6-10(7-5-9)8-19-11-12(16-14(19)21)17(2)15(22)18(3)13(11)20/h4-7H,8H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRINLIITPJQNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(NC2=O)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476480-52-1
Record name 8-HYDROXY-1,3-DIMETHYL-7-(4-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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